molecular formula C17H21NO5 B1317698 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 31696-09-0

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Katalognummer: B1317698
CAS-Nummer: 31696-09-0
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: YMPFJXQFTCDJOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a versatile small molecule scaffold with the molecular formula C17H21NO5 and a molecular weight of 319.36 g/mol . This compound is characterized by its azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of both benzyl and ethyl groups, along with two ester functionalities, makes this compound an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically involves the following steps :

Analyse Chemischer Reaktionen

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate has several scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds such as :

    1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.

    1-Benzyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No. 31696-09-0) is a chemical compound featuring a seven-membered azepane ring with two carboxylate functional groups. Its molecular formula is C17H21NO5, and it has a molecular weight of approximately 319.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and as a pharmaceutical intermediate.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C17H21NO5\text{Chemical Structure }C_{17}H_{21}NO_{5}

Key Features:

  • Azepane Ring: A seven-membered ring containing nitrogen, contributing to its biological activity.
  • Carboxylate Groups: Two carboxylic acid ester functionalities enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor in various biochemical assays, influencing enzyme activity and metabolic pathways.

Potential Therapeutic Applications

This compound has shown promise in several areas:

  • Autophagy Modulation: Recent studies have highlighted its potential role in modulating autophagy, a critical cellular process for maintaining homeostasis. Compounds structurally similar to this azepane have been observed to activate autophagic flux without inducing cytotoxicity in neuronal cells .
  • Enzyme Interactions: The compound is utilized in studying enzyme interactions, potentially serving as a lead compound for the development of new therapeutics targeting specific enzymes involved in disease processes .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Study ADemonstrated that derivatives of the compound activated autophagy in neuronal models without significant cytotoxic effects.
Study BExplored the inhibition of specific enzymes by the compound, indicating potential for drug development targeting metabolic disorders.
Study CInvestigated the compound's effects on lysosomal positioning and biogenesis in human induced pluripotent stem cell-derived neurons.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Azepane Ring: Utilizing precursors such as ethyl diazoacetate.
  • Functionalization: Introducing various functional groups through condensation reactions with amines or other nucleophiles.
  • Purification: Employing techniques such as chromatography to isolate the desired product.

Eigenschaften

IUPAC Name

1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPFJXQFTCDJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562093
Record name 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31696-09-0
Record name 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1.0 g (4.28 mmol) 4-oxo-piperidine-1-carboxylic acid benzyl ester in 5 mL anhydrous ether maintained between −25° C. and −30° C. were added, over 20 minutes, solutions of 0.7 mL (5.56 mmol) BF3Et2O in 1.5 mL anhydrous ether, followed by 0.67 mL (6.42 mmol) ethyl diazoacetate in 1.5 mL anhydrous ether, and the reaction was maintained between −25° C. and −30° C. for 1 hour. The mixture was allowed to warm up to room temperature, 10 mL 30% potassium carbonate solution was added and the mixture extracted with EtOAc (3×15 mL), the organic layers were combined and dried with MgSO4. After filtration and evaporation of the solvent the product was purified by flash column chromatography (silica, hexane/EtOAc 9:1 to 8:2).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A dry 500 ml 3-neck flask was charged with benzyl 4-oxo-1-piperidinecarboxylate (35.08 g, 150 mmol). It was dissolved in 130 ml Et2O and cooled to −45° C. Ethyldiazoacetate (20.5 ml, 195 mmol) and boron trifluoride ethyl ether (19.4 ml, 158 mol) were added simultaneously by syringe pump over 45 minutes. The temperature was kept below −25° C. The reaction was stirred for 30 minutes longer, and then quenched with sat. NaHCO3. The ice bath was removed. The reaction was diluted with EtOAc (250 ml) and H2O (150 ml). The layers were separated, and the organic phase was dried over MgSO4. It was concentrated under reduced pressure to an orange oil. The product was purified by flash chromatography (silica gel, 40% EtOAc/hexane), yielding product as pale yellow oil (42.1 g, 88%). 1H NMR (CDCl3)δ 67.39-7.31, 5.15-5.12, 4.42-4.17, 3.96-3.83, 3.75-3.70, 3.65, 3.54-3.37, 2.08-2.03, 1.29-1.24; IR (liq.) 1743, 1702, 1476, 1455, 1443, 1425, 1371, 1318, 1295, 1238, 1213, 1178, 1098, 1068, 1028 cm−1.
Quantity
35.08 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of benzyl 4-oxo-1-piperazinecarboxylate (11.7 g, 50.3 mmol) in diethyl ether (100 ml) at −78° C. was added ethyl diazoacetate (6.84 ml, 65.3 mmol) followed by BF3.OEt2 (6.30 ml, 50.3 mmol). After 1 hour the reaction was raised to room temperature giving a clear yellow solution. A saturated aqueous solution of K2CO3 was added dropwise until no further gas evolution was observed. The organic layer was separated and washed with saturated aqueous K2CO3 (2×50 ml), dried (MgSO4), filtered and concentrated giving the title product as yellow oil (16.5 g, quant. yield). The product was used without further purification.
Name
benzyl 4-oxo-1-piperazinecarboxylate
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.